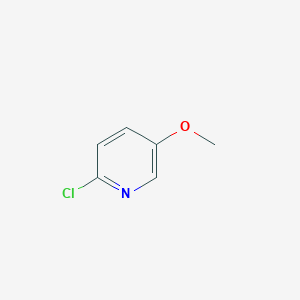

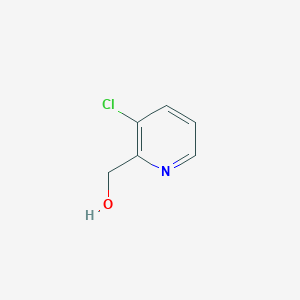

(3-Chloropyridin-2-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including oxidative condensation-cyclization, as seen in the preparation of organic-inorganic hybrid compounds involving pyridinium cations . Another synthesis method includes the condensation reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods suggest that the synthesis of (3-Chloropyridin-2-yl)methanol could potentially involve similar condensation reactions or cyclization processes.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized by X-ray diffraction techniques, revealing details such as crystallographic data and molecular conformation . The molecular structure of (3-Chloropyridin-2-yl)methanol would likely be analyzed using similar techniques to determine its conformation and crystal packing.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of (3-Chloropyridin-2-yl)methanol, but they do provide information on the reactivity of related compounds. For instance, the presence of a chloro group on a pyridine ring could suggest potential reactivity in substitution reactions or as a ligand in coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include their photophysical properties, such as emission spectra and fluorescence intensity , as well as their solubility and dissociation in solution . These properties are determined using techniques like NMR spectroscopy and elemental analysis. The properties of (3-Chloropyridin-2-yl)methanol would likely be characterized using similar methods to understand its behavior in different environments.

Scientific Research Applications

Summary of the Application

Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs. Synthetic methods for these compounds have gained extensive attention in recent years .

Methods of Application or Experimental Procedures

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes was described. This was achieved through a direct Csp3-H oxidation approach with water under mild conditions .

Results or Outcomes

Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, underwent the reaction well to obtain the corresponding products in moderate to good yields .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes

Summary of the Application

The synthesis of aromatic ketones has attracted great consideration in recent decades . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .

Methods of Application or Experimental Procedures

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .

Results or Outcomes

Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

4. Chlor-Alkali Electrolyzers

Summary of the Application

The chlor-alkali process is an energy-intensive industry that has caused numerous environmental issues due to heavy electricity consumption and pollution .

Methods of Application or Experimental Procedures

The chlor-alkali industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells .

5. Synthesis of 1,4-Dihydropyridine

Summary of the Application

1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

Results or Outcomes

The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

6. Bioluminescence in Biotechnology

Summary of the Application

Bioluminescence is the fascinating natural phenomenon by which living creatures produce and emit light . In nature this has been evolutionarily conserved primarily in marine organisms, some species of bacteria, fungi and terrestrial insects for various purposes such as to hunt prey, ward-off predators, and attract mates .

Results or Outcomes

The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

Safety And Hazards

The safety data sheet for “(3-Chloropyridin-2-yl)methanol” indicates that it is a substance with certain hazards . It has the signal word “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

(3-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIRTWLMWNXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440625 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropyridin-2-yl)methanol | |

CAS RN |

60588-81-0 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)